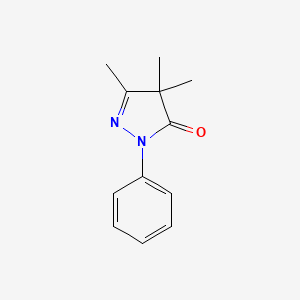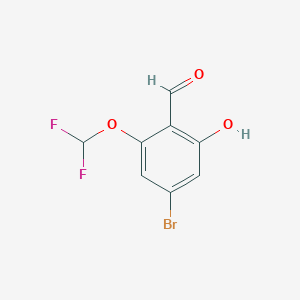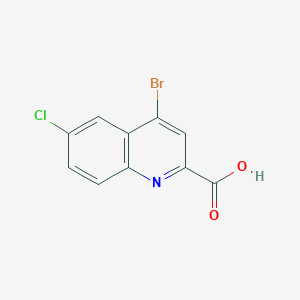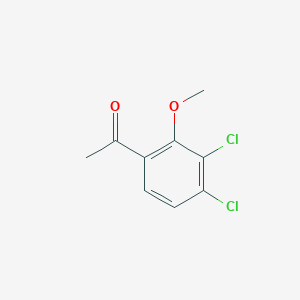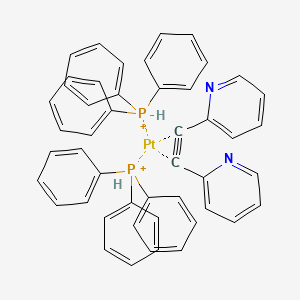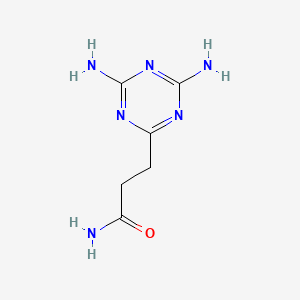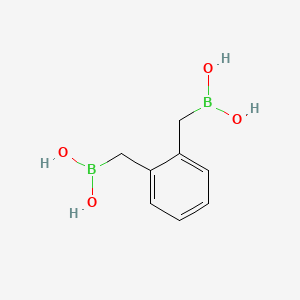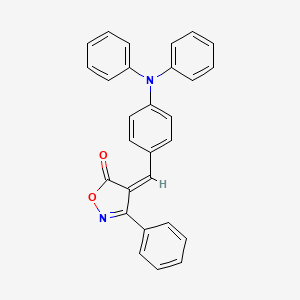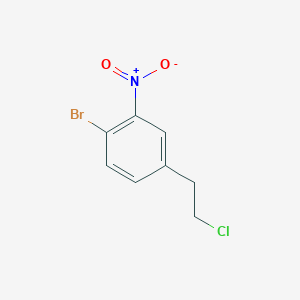
1-Bromo-4-(2-chloroethyl)-2-nitrobenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Bromo-4-(2-chloroethyl)-2-nitrobenzene is an organic compound that belongs to the class of aromatic halides It is characterized by the presence of a bromine atom, a chloroethyl group, and a nitro group attached to a benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1-Bromo-4-(2-chloroethyl)-2-nitrobenzene can be synthesized through a multi-step process involving the following key reactions:
Nitration: The nitration of 1-bromo-4-(2-chloroethyl)benzene is carried out using a mixture of concentrated sulfuric acid and nitric acid. This reaction introduces the nitro group into the benzene ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Análisis De Reacciones Químicas
Types of Reactions
1-Bromo-4-(2-chloroethyl)-2-nitrobenzene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted by other nucleophiles, leading to the formation of different derivatives.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the chloroethyl group, to form corresponding aldehydes or carboxylic acids.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Major Products
Substitution: Various substituted derivatives depending on the nucleophile used.
Reduction: 1-Bromo-4-(2-chloroethyl)-2-aminobenzene.
Oxidation: 1-Bromo-4-(2-chloroacetyl)-2-nitrobenzene or 1-Bromo-4-(2-chloroacetic acid)-2-nitrobenzene.
Aplicaciones Científicas De Investigación
1-Bromo-4-(2-chloroethyl)-2-nitrobenzene has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is used in the development of pharmaceuticals, particularly as a building block for drug candidates.
Material Science: It is utilized in the preparation of functional materials with specific properties.
Biological Studies: The compound is studied for its potential biological activities and interactions with biomolecules.
Mecanismo De Acción
The mechanism of action of 1-bromo-4-(2-chloroethyl)-2-nitrobenzene depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of biological pathways. The presence of the nitro group can also contribute to its reactivity and potential cytotoxic effects.
Comparación Con Compuestos Similares
Similar Compounds
1-Bromo-4-(2-chloroethyl)benzene: Lacks the nitro group, making it less reactive in certain chemical reactions.
1-Bromo-4-(2-nitroethyl)benzene: Contains a nitro group on the ethyl chain, leading to different reactivity and applications.
1-Chloro-4-(2-chloroethyl)-2-nitrobenzene: Substitution of bromine with chlorine alters its chemical properties and reactivity.
Uniqueness
1-Bromo-4-(2-chloroethyl)-2-nitrobenzene is unique due to the combination of the bromine, chloroethyl, and nitro groups on the benzene ring
Propiedades
Fórmula molecular |
C8H7BrClNO2 |
|---|---|
Peso molecular |
264.50 g/mol |
Nombre IUPAC |
1-bromo-4-(2-chloroethyl)-2-nitrobenzene |
InChI |
InChI=1S/C8H7BrClNO2/c9-7-2-1-6(3-4-10)5-8(7)11(12)13/h1-2,5H,3-4H2 |
Clave InChI |
MCPNPAPDSXYQAW-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1CCCl)[N+](=O)[O-])Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(2-Bromoimidazo[2,1-b]thiazol-6-yl)methanol](/img/structure/B13134936.png)

